molecular formula C18H14F6N4OS B11474967 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11474967
M. Wt: 448.4 g/mol
InChI Key: LIBVJXLBEZKQMB-UHFFFAOYSA-N
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Description

1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsThe final steps involve the addition of the 2-methylallyl and phenyl groups under controlled conditions to ensure the correct configuration and purity of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound, potentially altering its properties and applications .

Mechanism of Action

The mechanism of action of 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites and form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H14F6N4OS

Molecular Weight

448.4 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-7-phenyl-2-sulfanylidene-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H14F6N4OS/c1-9(2)8-28-13-11(14(29)26-15(28)30)16(17(19,20)21,18(22,23)24)27-12(25-13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,25,27)(H,26,29,30)

InChI Key

LIBVJXLBEZKQMB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(C(=O)NC1=S)C(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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